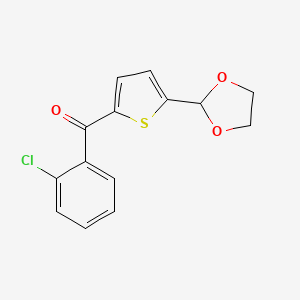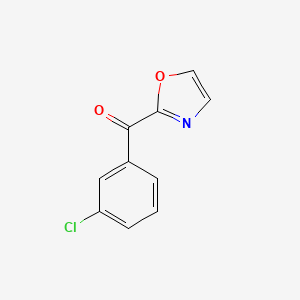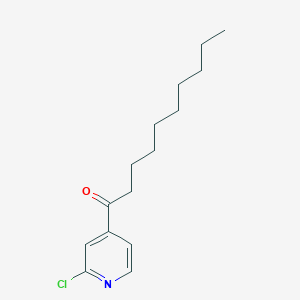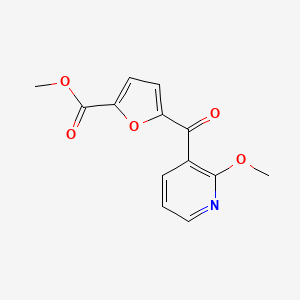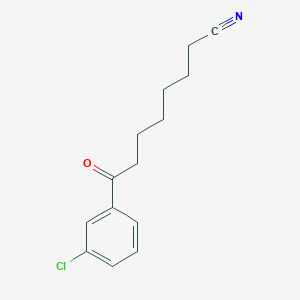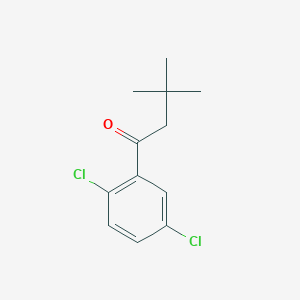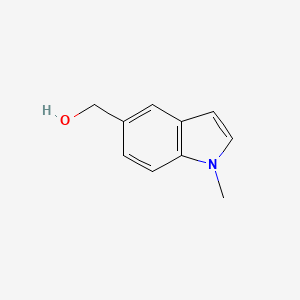
(1-methyl-1H-indol-5-yl)methanol
Vue d'ensemble
Description
“(1-Methyl-1H-indol-5-yl)methanol” is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-5-yl)methanol” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, substituted at the 5-position with a methanol group . The compound also has a methyl group attached to the nitrogen atom of the indole ring .Applications De Recherche Scientifique
Methylation Processes
- Methylation of indoles, like (1-methyl-1H-indol-5-yl)methanol, is a significant process in organic chemistry. The ring-methylation of indole using supercritical methanol, for example, is a noted method that selectively methylates indole at the C3 position to afford 3-methylindole (Kishida et al., 2010). Similarly, the Iridium-catalyzed methylation of indoles using methanol as the methylating agent has been developed, demonstrating a direct route to 3-methyl-indoles (Chen, Lu, & Cai, 2015).
Catalysis and Synthesis
- Tetramethyl orthosilicate serves as a sharp-selective catalyst for C3-methylation of indole by supercritical methanol, indicating its potential in chemical synthesis (Kozhevnikov et al., 2012). Another study highlights the use of RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol, pointing towards versatile applications in organic synthesis (Sarki et al., 2021).
Organic and Pharmaceutical Applications
- Indole methylation is integral in the pharmaceutical sector. A study showcases a novel route for the synthesis of Rizatriptan, starting from tryptamine, which includes the use of (1H-1,2,4-triazol-1-yl)methanol (He et al., 2014). The synthesis and pharmacological screening of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides also showcase the pharmaceutical relevance of such compounds (Rubab et al., 2017).
Methylation Catalysts and Reactions
- The use of heterogeneous platinum catalysts for the C-Methylation of alcohols, ketones, and indoles with methanol is another key area of research, highlighting the versatility of these compounds in catalytic reactions (Siddiki et al., 2018). Additionally, α-Trifluoromethyl-(indol-3-yl)methanols have been studied for [3+2] cycloaddition, useful in the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids (Dong et al., 2014).
Safety And Hazards
Orientations Futures
Indole derivatives, including “(1-methyl-1H-indol-5-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
(1-methylindol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBLTQGXYITWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640206 | |
| Record name | (1-Methyl-1H-indol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-5-yl)methanol | |
CAS RN |
448967-90-6 | |
| Record name | 1-Methyl-1H-indole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448967-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



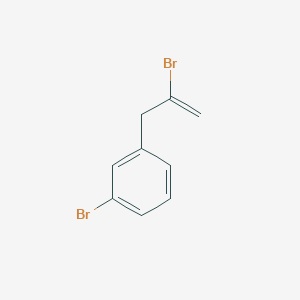
![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)
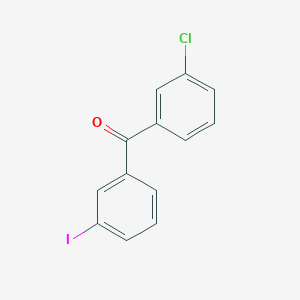
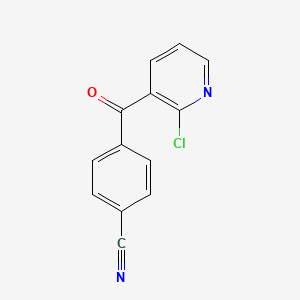
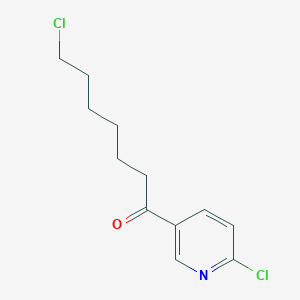
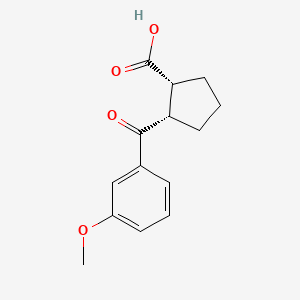
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
